1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15555749
InChI: InChI=1S/C23H19N3O5S/c1-4-30-16-10-9-13(11-17(16)29-3)19-18-20(27)14-7-5-6-8-15(14)31-21(18)22(28)26(19)23-25-24-12(2)32-23/h5-11,19H,4H2,1-3H3
SMILES:
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.5 g/mol

1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15555749

Molecular Formula: C23H19N3O5S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H19N3O5S
Molecular Weight 449.5 g/mol
IUPAC Name 1-(4-ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H19N3O5S/c1-4-30-16-10-9-13(11-17(16)29-3)19-18-20(27)14-7-5-6-8-15(14)31-21(18)22(28)26(19)23-25-24-12(2)32-23/h5-11,19H,4H2,1-3H3
Standard InChI Key OYYVCXWUCYZTTN-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OC

Introduction

Synthetic Pathways

The synthesis of compounds like 1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions (MCRs). These reactions are efficient for creating complex molecules with high functional diversity.

General Procedure:

  • Starting Materials:

    • Substituted phenols (e.g., 4-ethoxy-3-methoxyphenol).

    • Thiadiazole derivatives (e.g., 5-methyl-1,3,4-thiadiazole).

    • Chromone derivatives or precursors for the chromeno-pyrrole core.

  • Reaction Conditions:

    • Cyclization reactions under mild conditions using catalysts such as Lewis acids.

    • Solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    • Heating or refluxing may be required to facilitate ring closure.

  • Purification:

    • Crystallization is often sufficient for isolating the product without chromatography .

Characterization Techniques

The compound's structure and purity are confirmed through advanced spectroscopic methods:

NMR Spectroscopy:

  • ¹H NMR: Proton signals from the aromatic and aliphatic regions help identify specific substituents.

  • ¹³C NMR: Carbon signals confirm the presence of carbonyl groups and aromatic carbons. For example:

    • Pyrrolone carbonyl group: ~160 ppm.

    • γ-Pyrone carbonyl group: >170 ppm .

Mass Spectrometry (MS):

Provides molecular ion peaks that confirm the molecular weight of 411.43 g/mol.

Infrared Spectroscopy (IR):

Key functional groups like carbonyls (~1700 cm⁻¹) and thiadiazole (~1500 cm⁻¹) show characteristic absorption bands.

X-ray Crystallography:

Used for detailed structural elucidation when necessary.

Biological Significance

Compounds with a chromeno[2,3-c]pyrrole scaffold have demonstrated diverse biological activities:

Potential Applications:

  • Antitumor Activity:

    • Related compounds have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

    • The thiadiazole moiety is known to enhance antitumor properties by interacting with enzymes like topoisomerases.

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that thiadiazole derivatives can inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

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